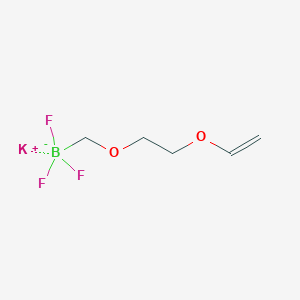
L-Selenocystine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Selenocystine monohydrate: is an amino acid derivative with the chemical formula (HO2CCH(NH2)CH2Se)2·H2O. It is the oxidized form of L-selenocysteine, featuring a diselenide bond between two selenocysteine molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized from L-selenocysteine through oxidation. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction typically proceeds under mild conditions to avoid over-oxidation .
Industrial Production Methods: A promising industrial method involves the reaction of chloroalanine hydrochloride with sodium diselenide. This method uses sodium triacetoxyborohydride as a reducing agent, which ensures a high yield and minimal side reactions. The process is carried out under mild conditions, making it safe and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Selenocystine undergoes various chemical reactions, including:
Oxidation: Converts L-selenocystine to selenocysteine seleninic acid.
Reduction: Reduces L-selenocystine back to L-selenocysteine.
Substitution: Involves the replacement of selenium atoms with other elements or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Various nucleophiles under mild conditions
Major Products:
Oxidation: Selenocysteine seleninic acid.
Reduction: L-selenocysteine.
Substitution: Various seleno-compounds depending on the nucleophile used.
Scientific Research Applications
L-Selenocystine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of selenoproteins and other selenium-containing compounds.
Biology: Plays a role in redox biology and antioxidant defense mechanisms.
Medicine: Investigated for its potential in cancer therapy and as a dietary supplement for selenium deficiency.
Industry: Utilized in the production of selenium-enriched products and materials
Mechanism of Action
L-Selenocystine exerts its effects primarily through its redox activity. It can be reduced to L-selenocysteine, which then participates in various biochemical pathways. The selenium atoms in L-selenocystine can form selenol groups, which are highly reactive and can interact with various molecular targets, including enzymes and proteins involved in antioxidant defense .
Comparison with Similar Compounds
Selenocysteine: The reduced form of L-selenocystine, containing a single selenium atom.
Cystine: The sulfur analog of L-selenocystine, featuring a disulfide bond.
Ebselen: A synthetic organoselenium compound with antioxidant properties
Uniqueness: L-Selenocystine is unique due to its diselenide bond, which imparts distinct redox properties compared to its sulfur analogs. This makes it particularly valuable in studies related to oxidative stress and redox biology .
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H2/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPQQOYEYFNXAZ-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5Se2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)



![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)


![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8003804.png)

